

Spectroscopic Characterization of 6-Hydroxyhexanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxyhexanamide

Cat. No.: B1338199

[Get Quote](#)

Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule containing both a hydroxyl and an amide functional group. This unique structure makes it a valuable monomer for the synthesis of poly(ester-amide)s and other polymers. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-hydroxyhexanamide**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and comparative analysis with structurally similar molecules, namely hexanamide and 6-hydroxyhexanoic acid.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-hydroxyhexanamide** and the experimental data for the analogous compounds, hexanamide and 6-hydroxyhexanoic acid. This allows for a detailed comparison and aids in the interpretation of the expected spectra.

Table 1: Predicted ^1H NMR Data for **6-Hydroxyhexanamide** and Experimental Data for Analogous Compounds

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity	Integration
6-Hydroxyhexanamide	H-2 (-CH ₂ -C=O)	~2.2	Triplet	2H
	H-3, H-4, H-5 (-CH ₂ -)	~1.3 - 1.7	Multiplet	6H
	H-6 (-CH ₂ -OH)	~3.6	Triplet	2H
	-OH	Variable	Singlet (broad)	1H
	-NH ₂	~5.5 - 7.5	Singlet (broad)	2H
Hexanamide	H-2 (-CH ₂ -C=O)	2.20	Triplet	2H
	H-3, H-4, H-5 (-CH ₂ -)	1.33 - 1.63	Multiplet	6H
	H-6 (-CH ₃)	0.91	Triplet	3H
	-NH ₂	5.9, 6.3	Singlet (broad)	2H
6-Hydroxyhexanoic Acid	H-2 (-CH ₂ -COOH)	2.22	Triplet	2H
	H-3, H-4, H-5 (-CH ₂ -)	1.25 - 1.58	Multiplet	6H
	H-6 (-CH ₂ -OH)	3.53	Triplet	2H
	-OH (hydroxyl)	Variable	Singlet (broad)	1H
	-OH (carboxyl)	~12.0	Singlet (broad)	1H

Table 2: Predicted ¹³C NMR Data for **6-Hydroxyhexanamide** and Experimental Data for Analogous Compounds

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
6-Hydroxyhexanamide	C-1 (C=O)	~175
C-2	~36	
C-3	~25	
C-4	~26	
C-5	~32	
C-6 (-CH ₂ -OH)	~62	
Hexanamide	C-1 (C=O)	176.2
C-2	36.1	
C-3	25.3	
C-4	31.2	
C-5	22.3	
C-6 (-CH ₃)	13.9	
6-Hydroxyhexanoic Acid	C-1 (C=O)	177.6
C-2	33.9	
C-3	24.5	
C-4	25.4	
C-5	32.2	
C-6 (-CH ₂ -OH)	62.4	

Table 3: Key IR Absorption Bands for **6-Hydroxyhexanamide** and Analogous Compounds

Compound	Functional Group	Vibrational Mode	Expected/Observed Frequency (cm ⁻¹)	Intensity
6-Hydroxyhexanamide	O-H (alcohol)	Stretching	3400-3200	Strong, Broad
N-H (amide)	Stretching	~3350 and ~3180	Medium (two bands)	Medium (two bands)
C-H (alkane)	Stretching	2950-2850	Medium-Strong	
C=O (amide I)	Stretching	~1640	Strong	
N-H (amide II)	Bending	~1620	Medium	
C-O (alcohol)	Stretching	~1050	Medium-Strong	
Hexanamide	N-H (amide)	Stretching	3360, 3180	Medium (two bands)
C-H (alkane)	Stretching	2955, 2932, 2871	Medium-Strong	Medium (two bands)
C=O (amide I)	Stretching	1655	Strong	
N-H (amide II)	Bending	1628	Medium	
6-Hydroxyhexanoic Acid	O-H (carboxylic acid)	Stretching	3300-2500	Strong, Very Broad
C-H (alkane)	Stretching	2940-2860	Medium	Medium (two bands)
C=O (carboxylic acid)	Stretching	~1710	Strong	
C-O (alcohol)	Stretching	~1060	Medium	

Table 4: Predicted Mass Spectrometry Data for **6-Hydroxyhexanamide**

m/z	Ion	Notes
131	$[M]^+$	Molecular ion (if observed)
114	$[M-NH_3]^+$	Loss of ammonia
113	$[M-H_2O]^+$	Loss of water
59	$[C_2H_5NO]^+$	McLafferty rearrangement product
44	$[CONH_2]^+$	Alpha-cleavage product

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a small organic molecule like **6-hydroxyhexanamide** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For 1H NMR, dissolve 5-25 mg of **6-hydroxyhexanamide** in approximately 0.6-0.7 mL of a deuterated solvent.
 - For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.
 - Common deuterated solvents include chloroform-d ($CDCl_3$), dimethyl sulfoxide- d_6 ($DMSO-d_6$), and deuterium oxide (D_2O). The choice of solvent can affect the chemical shifts of exchangeable protons ($-OH$, $-NH_2$).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
 - Spectrometer: A 300-600 MHz NMR spectrometer is typically sufficient.
 - 1H NMR:
 - Pulse sequence: Standard single-pulse sequence.

- Number of scans: 8-16 scans.
- Relaxation delay: 1-5 seconds.
- Acquisition time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

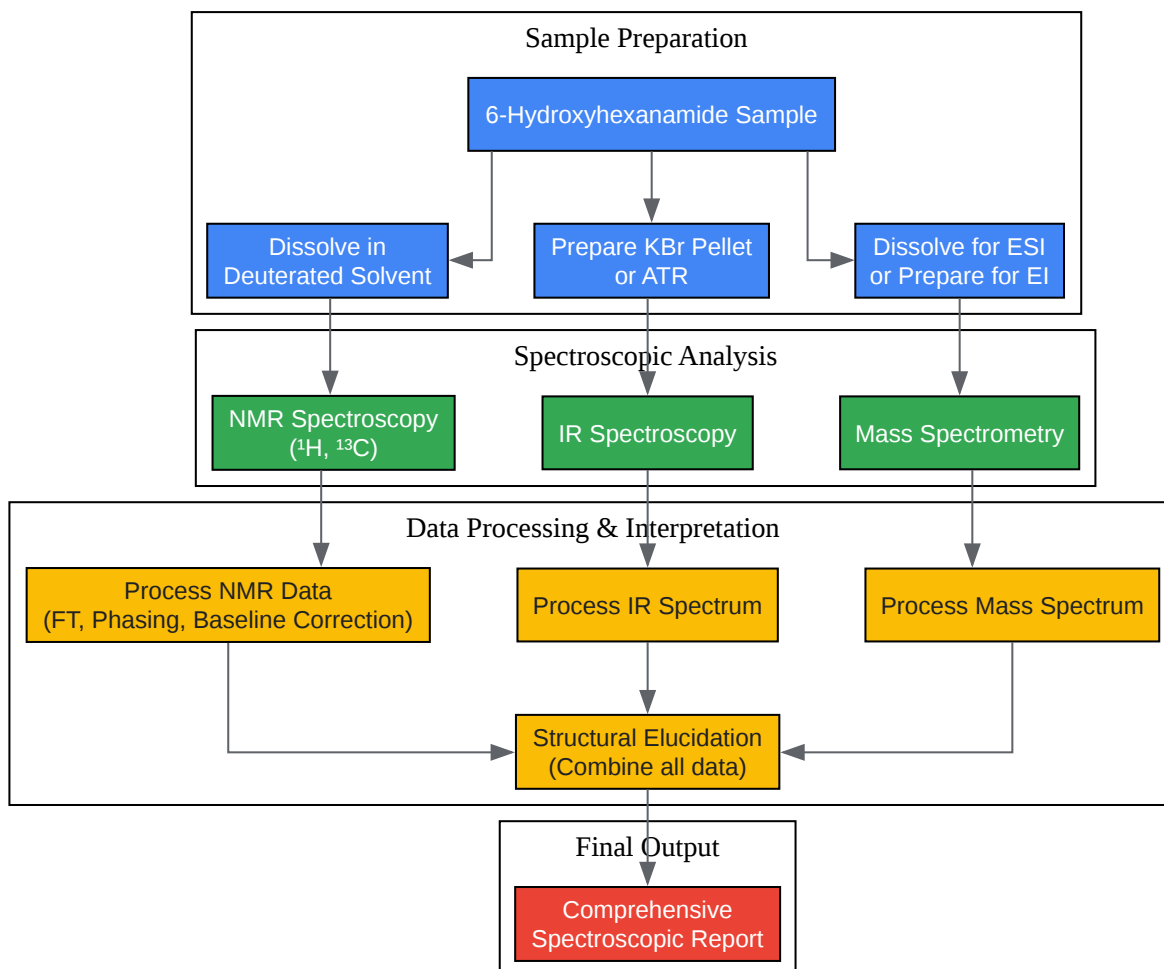
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).
- Instrument Parameters (General):
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
 - Spectral Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

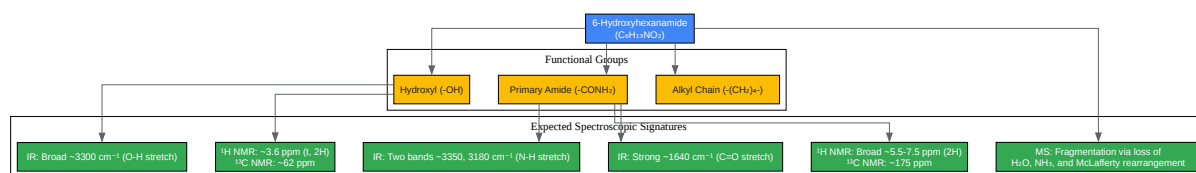
- Sample Introduction and Ionization:
 - Electron Ionization (EI): The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS). EI is a hard ionization technique that often leads to extensive fragmentation.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, water) and infused into the mass spectrometer. ESI is a soft ionization technique that often preserves the molecular ion.
- Instrument Parameters (General):
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are common.
 - EI-MS:
 - Ionization energy: Typically 70 eV.
 - Mass range: Scan from m/z 40 to 200.
 - ESI-MS:
 - Mode: Positive or negative ion mode. For **6-hydroxyhexanamide**, positive mode ($[M+H]^+$, $[M+Na]^+$) is likely to be more informative.
 - Solvent flow rate: 5-20 $\mu\text{L}/\text{min}$.
 - Capillary voltage: 3-5 kV.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **6-hydroxyhexanamide**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between functional groups and spectroscopic signatures.

- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Hydroxyhexanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338199#spectroscopic-data-of-6-hydroxyhexanamide-nmr-ir-ms\]](https://www.benchchem.com/product/b1338199#spectroscopic-data-of-6-hydroxyhexanamide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com